

Mutagenic Potency of Halonitromethanes in Salmonella Assay

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Dichloronitromethane

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Halonitromethane	Mutagenic Potency in TA100 +S9 (rev/μmol)	Mutation Type	Activity in Key Strains (-S9 / +S9)
Dichloronitromethane (DCNM)	~498 [1] (Group 2)	Base substitutions (GC sites), frameshifts [2] [1]	TA100: + / +; TA98: + / + [2] [1]
Bromochloronitromethane (BCNM)	~1423 [1] (Group 1)	Base substitutions (GC sites), frameshifts [2] [1]	
Dibromonitromethane (DBNM)	~1423 [1] (Group 1)	Base substitutions (GC sites), frameshifts [2] [1]	
Tribromonitromethane (TBNM)	~498 [1] (Group 2)	Base substitutions (GC sites), frameshifts [2] [1]	
Trichloronitromethane (TCNM)	~0 [1] (Group 3)	Weak or not detected in some strains [2] [1]	

Detailed Experimental Data and Protocols

Dichloronitromethane-Specific Results

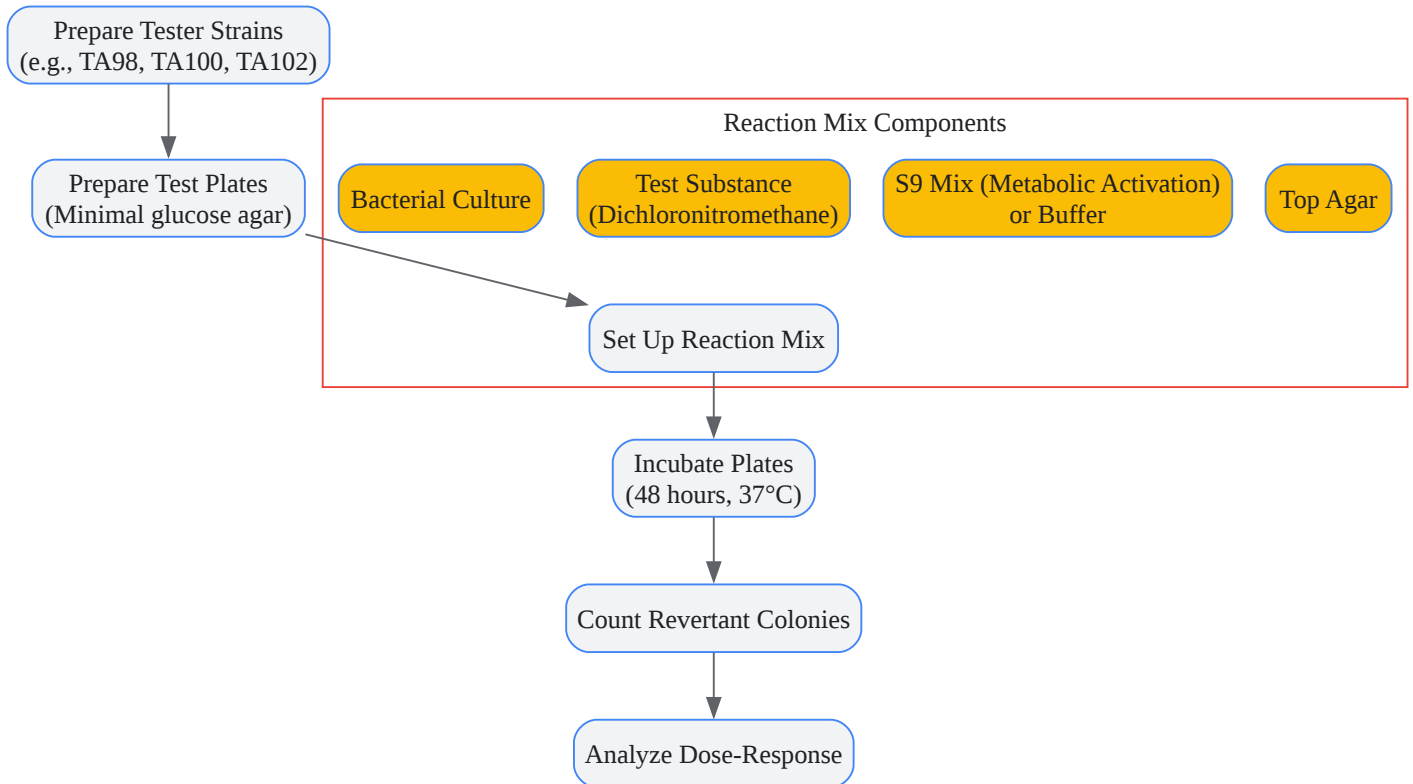
The data shows that DCNM is mutagenic in several Salmonella strains [2] [1]:

- **Without S9 metabolic activation:** DCNM was mutagenic in 6 out of 9 tested strains, including **TA100** (detects base-pair substitutions) and **TA98** (detects frameshift mutations) [2] [1].
- **With S9 metabolic activation:** It was mutagenic in 7 out of 9 strains, again including TA100 and TA98 [2] [1].

This pattern indicates that DCNM can cause genetic damage through multiple mechanisms, both directly and after being metabolized.

Standard Ames Test Protocol

The Salmonella mutagenicity assay, or Ames test, is a standardized method to assess a chemical's ability to induce reverse mutations in histidine-dependent *Salmonella typhimurium* strains [3] [4]. The core methodology is summarized below.



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Key Experimental Components [4]:

- **Tester Strains:** A set of strains is used to detect different mutation types. The combination often includes **TA98, TA100, and TA102** [4] [5], with additional strains like **TA104 and RSJ100** used for specific investigations [2] [1].
- **Metabolic Activation:** The **S9 fraction**, derived from rodent liver, is used to simulate mammalian metabolism [6] [4]. Testing is performed both with and without S9.
- **Controls:** Each experiment includes a **negative control** (solvent) and a **positive control** (known mutagen) to validate the test system's response [6] [4].
- **Data Analysis:** A substance is considered mutagenic if it produces a **dose-related and statistically significant increase** in revertant colonies compared to the negative control [3].

Interpretation and Regulatory Context

- DCNM is classified as a **weak mutagen** based on its potency of approximately 498 revertants per micromole [1].
- The **weight of evidence** approach is recommended in regulatory genotoxicity assessment [7]. A single *in vitro* positive result does not necessarily confirm *in vivo* genotoxicity; integrating data from multiple tests (e.g., mammalian cell assays) provides a more robust safety assessment [7].
- The Ames test is a foundational component of a standard **genotoxicity test battery**, which typically includes *in vitro* assays for gene mutations and chromosomal damage to detect a wide range of DNA-damaging events [7].

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